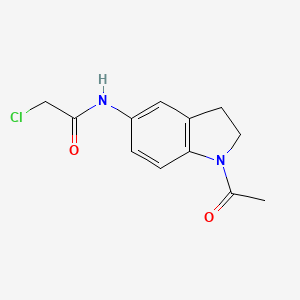

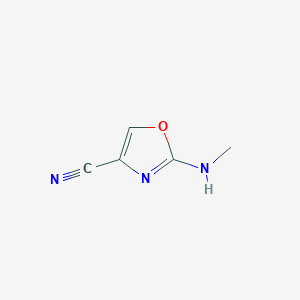

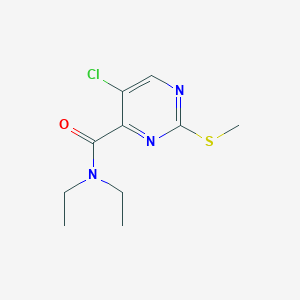

N-(1-乙酰-2,3-二氢-1H-吲哚-5-基)-2-氯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole acetamide derivatives is a common theme across the studies, with each paper presenting a unique approach to the creation of these compounds. In the first paper, the synthesis of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide is achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Similarly, the second paper describes the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole by stirring N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid, also in dry dichloromethane with lutidine and TBTU . The third paper outlines the preparation of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides through a Beckmann rearrangement followed by trifluoroacetylation . The fourth study synthesizes N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives via a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Molecular Structure Analysis

X-ray diffraction studies confirm the structures of the synthesized compounds, with the first paper detailing a monoclinic crystal system and specific unit cell parameters for its compound . The second paper also uses single crystal X-ray diffraction to determine the three-dimensional structure of its synthesized indole acetamide . Density functional theory (DFT) calculations, including geometry optimization and vibrational analysis, are employed in the second paper to ensure the optimized structure is not in an excited state .

Chemical Reactions Analysis

The papers discuss various chemical reactions involved in the synthesis and characterization of indole acetamide derivatives. The first paper mentions the characterization of the synthesized compound using spectroscopic techniques and the importance of intermolecular interactions in molecular packing, as analyzed by Hirshfeld surface analysis . The second paper also uses Hirshfeld surface analysis and energy frameworks to investigate the stability of the compound . The fifth paper reports on the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogs, detailing the decomposition processes in aqueous solutions .

Physical and Chemical Properties Analysis

The spectroscopic characterization of the compounds is a key aspect of their physical and chemical properties analysis. The first paper uses HNMR, IR, and LC-MS techniques for characterization , while the second paper includes MS, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analyses . The fourth paper evaluates the antioxidant activity of the synthesized compounds using FRAP and DPPH methods, with some compounds showing remarkable activity . The sixth paper describes the spectroscopic characterization of a potent tubulin inhibitor, including sophisticated NMR experiments and X-ray crystallography .

科学研究应用

合成和化学性质

- 合成方法:创新的合成方法使得可以构建具有潜在生物活性的复杂分子。例如,通过分子内亲核芳香取代合成吲哚衍生物表明吲哚骨架在化学合成中的多功能性,这可能与合成N-(1-乙酰-2,3-二氢-1H-吲哚-5-基)-2-氯乙酰胺 (Kametani, Ohsawa, & Ihara, 1981) 有关。

生物活性

抗疟活性:吲哚衍生物已被研究其抗疟疾性能。对N-((2,5-二芳基-3-三氟乙酰基)-1H-吲哚-7-基)乙酰胺的研究显示其在体外对疟原虫的抗疟活性,表明类似的吲哚乙酰胺衍生物可能被用于抗疟活性的研究 (Mphahlele, Mmonwa, & Choong, 2017)。

抗菌和抗真菌活性:新型吲哚衍生物已被合成并评估其抗微生物性能,一些化合物显示出有希望的抗菌和抗真菌活性。这表明N-(1-乙酰-2,3-二氢-1H-吲哚-5-基)-2-氯乙酰胺也可能对开发新的抗微生物药物感兴趣 (Debnath & Ganguly, 2015)。

药理潜力

- 大麻素受体类型2配体:吲哚-3-基-酮乙酰胺的合成和初步生物评价作为有效的大麻素受体类型2配体突显了吲哚衍生物在调节大麻素系统中的治疗潜力,这对于设计具有特定药理靶点的化合物可能是相关的 (Moldovan, Deuther-Conrad, Horti, & Brust, 2017)。

安全和危害

属性

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-8(16)15-5-4-9-6-10(2-3-11(9)15)14-12(17)7-13/h2-3,6H,4-5,7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBNSUNJJXLBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

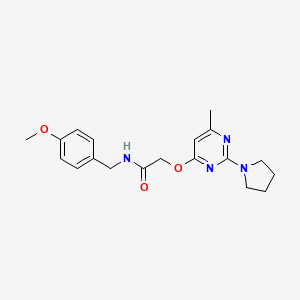

![N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2547943.png)

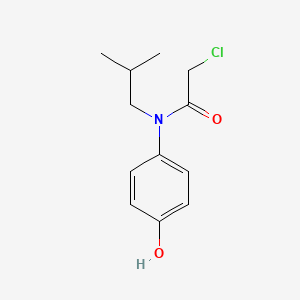

![3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2547944.png)

![11-(4-Butoxyphenyl)-4-[(3,5-difluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2547946.png)

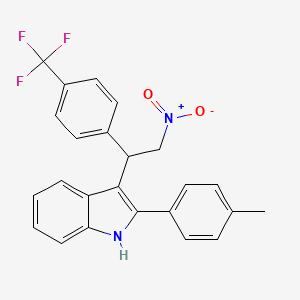

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2547952.png)